J 104129 富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

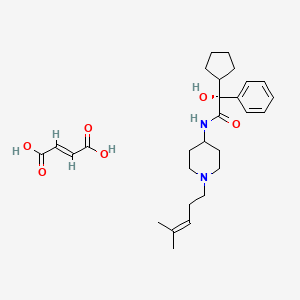

J 104129 富马酸盐是一种强效的毒蕈碱 M3 受体拮抗剂,对 M2 受体具有高度选择性。 它以其支气管扩张活性而闻名,使其成为呼吸研究中的一种有价值的化合物 。 该化合物的化学结构为 (αR)-α-环戊基-α-羟基-N-[1-(4-甲基-3-戊烯-1-基)-4-哌啶基]-苯乙酰胺富马酸盐 .

科学研究应用

Scientific Research Applications

The applications of this compound are diverse, particularly in the fields of medicinal chemistry and pharmacology:

-

Pharmacological Research :

- The compound's structure suggests potential applications in drug development, particularly as an antagonist or modulator for various receptors. Its unique combination of functional groups may allow it to interact with biological systems in novel ways, potentially leading to the discovery of new therapeutic agents.

- Biochemical Studies :

- Bioassays :

Case Studies

While specific case studies on this exact compound may be limited, related compounds with similar structures have been studied extensively:

- Fumaric Acid Derivatives : Compounds similar to (E)-but-2-enedioic acid have shown promise in treating autoimmune diseases, such as psoriasis, by modulating immune responses.

- Piperidine Derivatives : Research on piperidine-based compounds has revealed their potential as analgesics and anti-inflammatory agents, indicating that the piperidine moiety in our compound might confer similar benefits .

作用机制

J 104129 富马酸盐的作用机制包括其与毒蕈碱 M3 受体结合,抑制其活性。这种抑制阻止气道平滑肌收缩,导致支气管扩张。 该化合物对 M3 受体比对 M2 受体具有高度选择性,对 M3 的 Ki 值为 4.2 nM,对 M2 的 Ki 值为 490 nM 。这种选择性对于其治疗潜力至关重要,最大程度地减少了与 M2 受体抑制相关的副作用。

生化分析

Biochemical Properties

J 104129 Fumarate interacts with the muscarinic M3 receptor, a type of G protein-coupled receptor (GPCR) that plays a crucial role in various biochemical reactions . The interaction between J 104129 Fumarate and the M3 receptor is characterized by a high affinity, with a Ki value of 4.2 nM .

Cellular Effects

J 104129 Fumarate’s antagonistic action on the M3 receptor can influence various cellular processes. By blocking the M3 receptor, it can inhibit the downstream signaling pathways activated by this receptor, thereby influencing cellular functions such as smooth muscle contraction .

Molecular Mechanism

The molecular mechanism of J 104129 Fumarate involves its binding to the M3 receptor, thereby preventing the receptor’s activation by its natural ligand, acetylcholine . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In animal studies, J 104129 Fumarate has shown potent bronchodilator activity that lasts for more than 10 hours . This suggests that the compound has good stability and a long-lasting effect on cellular function.

Dosage Effects in Animal Models

The effects of J 104129 Fumarate can vary with different dosages in animal models. For example, it has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in rats at a dose of 0.58 mg/kg .

Metabolic Pathways

Given its role as a muscarinic M3 receptor antagonist, it is likely to be involved in pathways related to neurotransmission and smooth muscle contraction .

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its target is a cell surface receptor, it is likely to be found in the vicinity of the cell membrane where it can interact with the M3 receptor .

准备方法

J 104129 富马酸盐的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以实现所需的选择性和效力。合成路线通常包括:

环戊基化: 将环戊基引入核心结构。

羟基化: 添加羟基以增强受体结合。

哌啶基化: 掺入哌啶基部分以提高选择性。

富马酸盐的形成: 最后一步涉及形成富马酸盐以增强溶解度和稳定性.

化学反应分析

J 104129 富马酸盐会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变官能团,可能改变化合物的活性。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂 。形成的主要产物取决于具体的反应条件和所用试剂。

相似化合物的比较

J 104129 富马酸盐与其他毒蕈碱受体拮抗剂进行比较,例如:

噻托溴铵: 另一种用于治疗慢性阻塞性肺疾病 (COPD) 的 M3 受体拮抗剂。

异丙托溴铵: 一种非选择性毒蕈碱拮抗剂,用于支气管扩张。

格隆溴铵: 一种 M3 拮抗剂,在呼吸系统和胃肠道疾病中都有应用.

生物活性

The compound under investigation, known as (E)-but-2-enedioic acid; (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide , is a complex organic molecule that combines elements of dicarboxylic acids and piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound consists of two primary components:

- (E)-but-2-enedioic acid (commonly known as fumaric acid), which has the molecular formula C4H4O4 and is characterized by its dicarboxylic acid structure.

- (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide , which incorporates a cyclopentane ring and a piperidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 250.30 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Fumaric acid, a key component of the compound, has been shown to exhibit various biological activities, including:

- Antioxidant Properties : Fumaric acid acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially beneficial in treating autoimmune diseases such as psoriasis .

The piperidine derivative enhances the bioactivity of fumaric acid by improving its pharmacokinetic properties, possibly through enhanced receptor binding affinity.

Therapeutic Applications

Research indicates that the combined effects of fumaric acid and the piperidine derivative may offer therapeutic benefits in several areas:

- Neurological Disorders : The compound may have neuroprotective effects, making it a candidate for treating conditions like multiple sclerosis.

- Metabolic Disorders : Its role in modulating metabolic pathways suggests potential applications in obesity and diabetes management .

- Pain Management : The analgesic properties attributed to the piperidine structure may provide relief in chronic pain conditions .

Case Studies

Several studies have explored the efficacy of fumaric acid derivatives:

- Psoriasis Treatment : A clinical trial demonstrated that fumaric acid esters significantly reduced psoriasis symptoms compared to placebo controls .

- Neuroprotection in Animal Models : Research on animal models indicated that fumaric acid derivatives could protect against neurodegeneration induced by oxidative stress.

属性

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQUCITPHOUAC-DSSYAJFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does J 104129 fumarate contribute to understanding the cardiovascular effects of acetylcholine in the prelimbic cortex?

A: J 104129 fumarate is a selective antagonist of the M3 muscarinic receptor subtype []. In the study, microinjecting acetylcholine into the prelimbic cortex of rats caused a decrease in mean arterial pressure (MAP) and an increase in heart rate (HR). Pretreating the prelimbic cortex with J 104129 fumarate completely blocked these cardiovascular responses []. This finding suggests that the depressor and tachycardic effects of acetylcholine in the prelimbic cortex are mediated specifically through the M3 muscarinic receptor subtype. By using J 104129 fumarate, the researchers were able to pinpoint the specific receptor subtype responsible for these cardiovascular effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。